
2,5-Difluoro-4-methylaniline CAS number
878285-14-4

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,5-Difluoro-4-methylaniline

Cat. No.: B1532084 Get Quote

An In-Depth Technical Guide to 2,5-Difluoro-4-methylaniline (CAS 878285-14-4): Properties,

Synthesis, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 2,5-Difluoro-4-methylaniline, CAS

number 878285-14-4, a fluorinated aromatic amine of significant interest to the pharmaceutical

and chemical industries. The document is structured to deliver in-depth insights for

researchers, medicinal chemists, and process development scientists. It covers the

compound's fundamental physicochemical properties, offers a detailed analysis of its expected

spectroscopic signatures for unambiguous identification, and proposes a robust,

mechanistically-grounded synthetic pathway. Furthermore, this guide explores the strategic

importance of this molecule as a versatile building block, particularly in the context of

developing targeted therapeutics like kinase inhibitors. Safety, handling, and storage protocols

are also detailed to ensure its responsible use in a laboratory and manufacturing setting.

Introduction: The Strategic Value of a Fluorinated
Scaffold
2,5-Difluoro-4-methylaniline is a substituted aniline that has emerged as a valuable

intermediate in modern organic synthesis. Its structure is characterized by a toluene backbone

functionalized with an amino group and two fluorine atoms. The strategic placement of fluorine

atoms on the aromatic ring is a key design element in contemporary medicinal chemistry.
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Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and

binding affinity to biological targets, often leading to improved pharmacokinetic and

pharmacodynamic profiles.[1]

As a benzylamine compound, 2,5-Difluoro-4-methylaniline serves as a critical precursor for

the synthesis of more complex molecules, particularly small molecule inhibitors with biological

activity.[2] Its utility is most pronounced in the construction of active pharmaceutical ingredients

(APIs), where precise control over molecular architecture is paramount.[1] This guide aims to

consolidate the available technical data and provide expert-driven insights into the practical

application and synthesis of this important chemical entity.

Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical research and development. This section

details the known physical properties of 2,5-Difluoro-4-methylaniline and provides an expert

analysis of the expected spectroscopic data for its structural confirmation.

Physical and Chemical Properties
The fundamental properties of 2,5-Difluoro-4-methylaniline are summarized in the table

below, compiled from supplier technical data sheets.

Property Value References

CAS Number 878285-14-4 [2][3]

Molecular Formula C₇H₇F₂N [2]

Molecular Weight 143.14 g/mol [3]

Appearance Off-white to light yellow solid [2]

Purity Typically ≥95% - 97% [2][3]

Storage Temperature

Room temperature, in a dark

place under an inert

atmosphere

[2][3]

MDL Number MFCD11519027 [2]
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Structural Elucidation: Expected Spectroscopic
Signatures
While specific experimental spectra for this compound are not widely published, its structure

allows for reliable prediction of its key spectroscopic features. These predictions are invaluable

for quality control and reaction monitoring.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals. The methyl (CH₃) protons will appear as a singlet, likely in the 2.0-2.5

ppm region. The two aromatic protons will appear as doublets or triplets due to coupling with

each other and with the adjacent fluorine atoms. The amine (NH₂) protons will present as a

broad singlet, with a chemical shift that can vary depending on the solvent and

concentration.

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven

unique carbon signals. The methyl carbon will be found in the aliphatic region (~15-25 ppm).

The six aromatic carbons will appear in the 110-160 ppm range, with the carbons directly

bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature that aids

in assignment.

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a critical technique for fluorinated

compounds. Two distinct signals are expected, one for each fluorine atom, as they are in

different chemical environments. The signals will be split into doublets due to coupling with

the adjacent aromatic protons.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information on

functional groups. Key expected absorption bands include:

N-H stretching: A pair of medium-intensity peaks around 3350-3500 cm⁻¹ characteristic of

a primary amine.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches

from the methyl group just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1500-1650 cm⁻¹ region.

C-F stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[4][5][6]
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Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be

expected at m/z = 143.14, confirming the molecular weight of the compound.

Synthesis and Mechanistic Considerations
A reliable and scalable synthetic route is crucial for the utilization of any chemical intermediate.

While proprietary methods exist, a plausible and chemically sound pathway can be designed

based on established organic transformations.

Retrosynthetic Analysis
A logical retrosynthetic approach identifies a commercially available starting material and maps

a high-probability forward synthesis. The target molecule can be disconnected at the C-N bond,

suggesting a synthesis from the corresponding nitroaromatic compound via reduction. This

nitro-intermediate can, in turn, be synthesized from a suitable difluoro-toluene precursor via

electrophilic nitration.

2,5-Difluoro-4-methylaniline2,5-Difluoro-4-methyl-1-nitrobenzene C-N Reduction1,4-Difluoro-2-methylbenzene Electrophilic Nitration

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 2,5-Difluoro-4-methylaniline.

Proposed Synthetic Workflow and Protocol
The proposed synthesis involves a two-step sequence: regioselective nitration followed by

catalytic hydrogenation. This approach is efficient and utilizes common laboratory reagents and

techniques.

Step 1: Nitration
Step 2: Reduction

1,4-Difluoro-2-methylbenzene HNO₃ / H₂SO₄ 2,5-Difluoro-4-methyl-1-nitrobenzene H₂, Pd/C
Methanol 2,5-Difluoro-4-methylaniline
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Caption: Proposed two-step synthesis of 2,5-Difluoro-4-methylaniline.

Experimental Protocol:

Step 1: Synthesis of 2,5-Difluoro-4-methyl-1-nitrobenzene

Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄) and cool the

flask in an ice-salt bath to 0-5 °C.

Reagent Addition: Slowly add 1,4-difluoro-2-methylbenzene to the cooled sulfuric acid with

continuous stirring.

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated

sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring

the internal temperature does not exceed 10 °C.

Causality:This temperature control is critical to prevent over-nitration and side product

formation. The methyl group is an ortho-, para-director, while fluorine is a deactivating

ortho-, para-director. The nitration is expected to occur at the position most activated and

sterically accessible, which is ortho to the methyl group and meta to both fluorine atoms.

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room

temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC) or Gas Chromatography (GC).

Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. The

crude nitro-product will precipitate. Filter the solid, wash thoroughly with cold water until the

washings are neutral, and dry under vacuum.

Step 2: Synthesis of 2,5-Difluoro-4-methylaniline

Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 2,5-

difluoro-4-methyl-1-nitrobenzene from Step 1 in a suitable solvent such as methanol or

ethanol.
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Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to

the solution.[7]

Causality:Palladium on carbon is a highly efficient and widely used catalyst for the

reduction of aromatic nitro groups to anilines. It offers excellent activity and can be easily

removed by filtration.[8]

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas

(typically 3-4 atm). Heat the mixture gently (e.g., to 40-50 °C) and agitate.

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

The reaction is typically complete within 4-8 hours.

Workup: After cooling and carefully venting the hydrogen, purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2,5-Difluoro-
4-methylaniline. Further purification can be achieved by recrystallization or column

chromatography if necessary.

Applications in Drug Discovery and Development
The 2,5-difluoro-4-methylaniline scaffold is not merely an inert building block; it is a functional

component that imparts desirable properties to a final drug candidate.

The Fluorinated Aniline Motif in Medicinal Chemistry
Aniline derivatives are ubiquitous in pharmaceuticals. The introduction of fluorine atoms, as in

the title compound, is a strategic decision to modulate key drug properties:

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic

degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the

body.

Receptor Binding: Fluorine can act as a hydrogen bond acceptor and engage in favorable

electrostatic interactions with protein targets, potentially enhancing binding affinity and

selectivity.
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Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule,

which can improve its ability to cross cell membranes and reach its site of action.

A Key Building Block for Kinase Inhibitors
Many modern cancer therapies are kinase inhibitors, which block the signaling pathways that

drive tumor growth. A significant number of these inhibitors are ATP-competitive, meaning they

bind to the same pocket as adenosine triphosphate (ATP). The substituted aniline core is a

common feature in these drugs, often forming hydrogen bonds with the "hinge region" of the

kinase domain.

While not a direct precursor in all cases, 2,5-Difluoro-4-methylaniline represents the precise

type of substituted aniline that is crucial for synthesizing potent and selective kinase inhibitors.

For example, the drug Ceritinib, a second-generation ALK (anaplastic lymphoma kinase)

inhibitor used to treat non-small cell lung cancer, features a complex substituted diamino-

pyrimidine core derived from aniline-type precursors.[9][10] The synthesis of such molecules

relies on the availability of diverse, functionalized anilines to explore structure-activity

relationships and optimize drug properties.[10]

2,5-Difluoro-4-methylaniline
(Functionalized Building Block)

Multi-step Organic Synthesis
(e.g., Buchwald-Hartwig coupling,
Nucleophilic Aromatic Substitution)

Complex API
(e.g., Kinase Inhibitor like Ceritinib)

Biological Target
(e.g., ALK Kinase)

Inhibition
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Caption: Role of functionalized anilines as precursors to complex APIs.

Safety, Handling, and Storage
Proper handling of 2,5-Difluoro-4-methylaniline is essential to ensure laboratory safety. The

compound is classified as hazardous, and all appropriate precautions must be taken.

GHS Hazard Information
The Globally Harmonized System (GHS) classification for this compound indicates multiple

hazards.
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Hazard Information Details References

Pictogram GHS07 (Exclamation Mark) [2][3]

Signal Word Warning [2][3]

Hazard Statements

H302: Harmful if

swallowed.H312: Harmful in

contact with skin.H332:

Harmful if inhaled.H315:

Causes skin irritation.H319:

Causes serious eye

irritation.H335: May cause

respiratory irritation.

[2][3]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.P280: Wear protective

gloves/protective clothing/eye

protection/face

protection.P301+P312: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell.P302+P352: IF ON

SKIN: Wash with plenty of

soap and

water.P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[2][3]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle this compound only in a well-ventilated area, preferably within

a certified chemical fume hood.[11][12]
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Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to

NIOSH or EN166 standards.[13]

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin

contact.[13]

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved

respirator with an appropriate cartridge.[13]

Storage and Disposal
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep

under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local

environmental regulations. Chemical waste should be handled by a licensed professional

waste disposal service.[11]

Conclusion
2,5-Difluoro-4-methylaniline (CAS 878285-14-4) is a highly valuable chemical intermediate

with significant potential in the fields of drug discovery and materials science. Its unique

substitution pattern provides a scaffold that can impart enhanced metabolic stability and

binding characteristics to target molecules. The synthetic route outlined in this guide, based on

well-understood chemical principles, offers a practical pathway for its preparation. As the

demand for sophisticated, highly functionalized small molecules continues to grow, the

importance of key building blocks like 2,5-Difluoro-4-methylaniline in the researcher's toolbox

is set to increase. Adherence to strict safety protocols is mandatory for its handling, ensuring its

potential can be realized responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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